molecular formula C18H20N4O3 B2459592 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea CAS No. 894018-92-9

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea

Cat. No.: B2459592
CAS No.: 894018-92-9
M. Wt: 340.383
InChI Key: FPYNIVZITBANCZ-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a synthetic unsymmetrical urea derivative designed for advanced chemical and pharmacological research. This compound features a 5-oxopyrrolidin-3-yl scaffold substituted with a 4-ethoxyphenyl group and is functionalized with a pyridin-4-yl urea moiety. Unsymmetrical urea derivatives are of significant interest in medicinal chemistry due to their hydrogen-bonding capabilities, which allow for effective interaction with biological targets, often serving as enzyme inhibitors or receptor modulators . The core structure of this molecule is shared with several other researched compounds, indicating its utility as a building block in drug discovery. The presence of the pyridin-4-yl group is a key structural feature, as nitrogen-containing heterocycles are commonly used to improve solubility and are frequently found in molecules with bioactive properties . The ethoxyphenyl and pyrrolidinone components contribute to the molecule's overall geometry and electronic profile, which can be critical for target engagement . In research settings, this compound is intended for use as a chemical probe to study biochemical pathways. Urea derivatives similar to this one are explored for their potential in various therapeutic areas, making them valuable for high-throughput screening and lead optimization programs . Researchers can utilize this compound for in vitro studies to investigate its mechanism of action, which likely involves binding to specific enzyme active sites or cellular receptors through its urea and carbonyl functional groups . This product is provided for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal use. Safety data sheets and proper handling protocols should be consulted prior to use.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-25-16-5-3-15(4-6-16)22-12-14(11-17(22)23)21-18(24)20-13-7-9-19-10-8-13/h3-10,14H,2,11-12H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYNIVZITBANCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrrolidinone ring : A five-membered ring containing a nitrogen atom.
  • Ethoxyphenyl group : A phenyl ring substituted with an ethoxy group.
  • Pyridine moiety : A six-membered aromatic ring containing one nitrogen atom.

The molecular formula is C17H20N4O3C_{17}H_{20}N_{4}O_{3}, with a molecular weight of approximately 360.43 g/mol. Its purity is typically around 95%.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Ethoxyphenyl Group : Typically involves electrophilic aromatic substitution.
  • Attachment of the Urea Moiety : Formed by reacting an isocyanate with an amine.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related series of compounds demonstrated potent inhibitory effects on A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines, with IC50 values ranging from 2.39 to 3.90 μM, comparable to established anticancer drugs like sorafenib .

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
HCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
HCT-1162.25 ± 0.71

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. The urea structure and pyridine ring can act as hydrogen bond donors, facilitating binding to target proteins involved in cancer proliferation pathways .

Anti-inflammatory Activity

In addition to anticancer properties, compounds related to this structure have shown anti-inflammatory effects. For example, some derivatives exhibited up to 70% inhibition in inflammatory models compared to standard drugs like ibuprofen, which showed 86% inhibition .

Case Studies

Recent studies have highlighted the potential of urea-based compounds in treating various diseases:

  • Study on Antiproliferative Activity : A series of urea derivatives were synthesized and tested for their activity against multiple cancer cell lines, revealing significant potential as new anticancer agents .
  • Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory activity of similar urea compounds, demonstrating promising results that warrant further investigation into their therapeutic applications .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity References
Target Compound Urea, pyrrolidinone 4-Ethoxyphenyl, pyridin-4-yl Hypothesized kinase/modulator N/A
M64HCl Urea Pyridin-4-yl, morpholino, trifluoromethyl FAK activator
B2 (Urea-triazole) Urea, triazole Tetrafluorophenyl, pyridin-4-yl Antimicrobial, antitubercular
Compound 6 (Benzamide) Benzamide 4-Ethoxyphenyl Not reported
Etofenprox Phenoxybenzene 4-Ethoxyphenyl, methylpropoxy Insecticide

Research Findings and Implications

  • Substituent Effects: The ethoxyphenyl group may balance lipophilicity and hydrogen-bonding capacity, while the pyrrolidinone core could restrict conformational flexibility compared to M64’s flexible ethyl linker .
  • Activity Trends : Urea derivatives with pyridinyl groups (e.g., M64, B1-B10) show diverse activities (FAK activation, antimicrobial), suggesting the target compound’s activity is highly substituent-dependent .
  • Synthetic Considerations : The synthesis of M64HCl via HCl salt formation (yield: quantitative) demonstrates a pathway adaptable to the target compound for improved solubility .

Q & A

Q. What are the key synthetic pathways for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea?

Methodological Answer: The synthesis typically involves three critical steps:

Pyrrolidinone Ring Formation : Cyclization of γ-aminobutyric acid derivatives or analogous precursors under acidic/basic conditions to form the 5-oxopyrrolidin-3-yl scaffold .

Ethoxyphenyl Group Introduction : Electrophilic aromatic substitution (EAS) using 4-ethoxyaniline or Friedel-Crafts alkylation under controlled pH and temperature .

Urea Moiety Coupling : Reaction of an isocyanate (e.g., pyridin-4-yl isocyanate) with the pyrrolidinone-amine intermediate. Solvent choice (e.g., DMF or THF) and stoichiometric ratios are critical to minimize side products .

Q. Key Optimization Parameters :

StepReagentsTemperatureSolventYield (%)
1H2SO480°CEtOH65–75
24-Ethoxyaniline120°CToluene70–80
3Pyridin-4-yl isocyanateRTDMF60–70

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and urea linkage integrity. For example, the pyridinyl proton signals appear at δ 8.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ for C19H21N4O3: 365.16 g/mol).
  • X-ray Crystallography : Resolves 3D conformation using programs like the CCP4 suite for crystallographic data processing .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Standardize enzyme inhibition assays (e.g., kinase targets) using consistent substrate concentrations and incubation times .
  • Structural Analog Comparisons : Compare with analogs (e.g., pyridin-3-yl vs. pyridin-4-yl substitutions) to isolate electronic effects on bioactivity. For example, pyridin-4-yl’s axial symmetry may enhance receptor binding .
  • Meta-Analysis : Use platforms like PubChem to aggregate data and validate trends across studies .

Q. What strategies optimize the compound’s enzyme inhibitory potency?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethoxy → methoxy) and measure IC50 shifts. For instance, ethoxy groups enhance lipophilicity, improving membrane permeability .
  • Molecular Docking : Use AutoDock Vina to predict binding poses with target enzymes (e.g., kinases). Pyridinyl nitrogen often forms hydrogen bonds with catalytic residues .
  • Kinetic Studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How does the pyridin-4-yl group influence chemical stability and reactivity?

Methodological Answer:

  • Hydrolysis Resistance : The pyridin-4-yl group’s electron-withdrawing nature stabilizes the urea moiety against hydrolysis at physiological pH .
  • Oxidative Stability : Under accelerated oxidative conditions (40°C, 75% RH), the pyridinyl ring remains intact, whereas thiophene analogs degrade .
  • Metal Coordination : Pyridinyl nitrogen can chelate transition metals (e.g., Cu2+), enabling applications in catalysis or metallodrug design .

Q. Comparative Reactivity Data :

DerivativeHydrolysis Half-life (pH 7.4)Oxidation Onset (°C)
Pyridin-4-yl>48 hrs220
Thiophen-2-yl12 hrs180
Cyclohexyl24 hrs210

Data Analysis & Validation

Q. What computational tools are recommended for elucidating mechanistic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate reaction energetics (e.g., urea bond formation) using Gaussian 16 with B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) : Simulate solvation effects in GROMACS to predict aggregation tendencies .
  • QSAR Modeling : Build predictive models with MOE or Schrödinger to correlate substituent effects with bioactivity .

Q. How can crystallographic data resolve conformational ambiguities?

Methodological Answer:

  • CCP4 Suite : Process diffraction data with REFMAC5 for refinement and PHASER for molecular replacement .
  • Hydrogen Bond Analysis : Identify key interactions (e.g., urea carbonyl with active-site residues) using Coot .

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